Quinomycin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

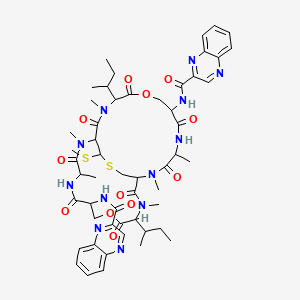

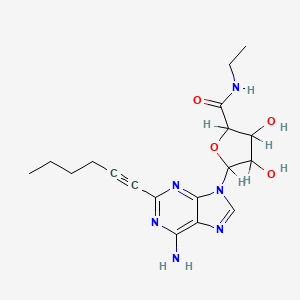

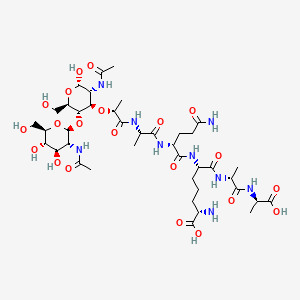

Quinomycin B is a natural product found in Streptomyces with data available.

Wissenschaftliche Forschungsanwendungen

1. Biosynthesis and Structural Characteristics

Quinomycins, including Quinomycin B, are cyclic oligopeptide antibiotics characterized by their unique structural units, which intercalate into DNA, inhibiting replication and transcription. This intercalation is key to their tumor-inhibiting properties. Research has focused on understanding the biosynthetic gene clusters and biochemical reactions involved in quinomycin biosynthesis, providing insights into their structural formation and variations. This knowledge also paves the way for potential industrialization of biosynthesis using heterologous hosts like E. coli (Deng Zixin et al., 2014).

2. Antitumor and Antibacterial Applications

Quinomycin B, as part of the quinomycin family, shows significant antitumor and antibacterial properties. Novel derivatives of quinomycins, isolated from microbial metabolites, have demonstrated potent antiproliferative activities against various cancer cell lines and moderate antibacterial activity. These findings underscore the potential of quinomycin B and its derivatives in the development of new therapeutic agents for cancer and bacterial infections (C. L. Lim et al., 2014).

3. Inhibition of Malaria Parasite Growth

Quinomycin A and its derivatives, including Quinomycin B, have been identified as potent antimalarial agents. Their effectiveness is significantly higher than traditional antimalarial drugs like chloroquine. The mechanism of action involves intercalation into the DNA of Plasmodium falciparum, the parasite responsible for malaria, thereby inhibiting its growth (H. Hayase et al., 2015).

4. Cancer Stem Cell Targeting

Quinomycin B has shown promise in targeting cancer stem cells, particularly in pancreatic cancer. It affects the Notch signaling pathway, which is crucial in maintaining the cancer stem cell population. This mechanism is vital in reducing therapeutic resistance and managing tumor behavior, highlighting Quinomycin B's potential as a novel compound in cancer treatment (D. Subramaniam et al., 2015).

5. Application in Insecticidal Activity

Quinomycin B, derived from Streptomyces sp., has demonstrated insecticidal activity. This finding opens up possibilities for its use in pest control, particularly against pathogenic insects like Spodoptera exigua and Culex pipiens. This application represents a new direction in the use of quinomycin antibiotics beyond their traditional roles in medicine (Huamei Liu et al., 2008).

Eigenschaften

CAS-Nummer |

13602-52-3 |

|---|---|

Produktname |

Quinomycin B |

Molekularformel |

C53H68N12O12S2 |

Molekulargewicht |

1129.3 g/mol |

IUPAC-Name |

N-[11,24-di(butan-2-yl)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |

InChI |

InChI=1S/C53H68N12O12S2/c1-12-27(3)40-51(74)76-24-38(61-44(67)36-23-55-32-19-15-17-21-34(32)59-36)46(69)57-30(6)48(71)65(10)42-50(73)64(9)41(28(4)13-2)52(75)77-25-37(60-43(66)35-22-54-31-18-14-16-20-33(31)58-35)45(68)56-29(5)47(70)62(7)39(49(72)63(40)8)26-79-53(42)78-11/h14-23,27-30,37-42,53H,12-13,24-26H2,1-11H3,(H,56,68)(H,57,69)(H,60,66)(H,61,67) |

InChI-Schlüssel |

RDXUWMJKBKETFO-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)OCC(C(=O)NC(C(=O)N(C2C(SCC(C(=O)N1C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)CC)NC(=O)C3=NC4=CC=CC=C4N=C3)C)C)SC)C)C)NC(=O)C5=NC6=CC=CC=C6N=C5 |

Kanonische SMILES |

CCC(C)C1C(=O)OCC(C(=O)NC(C(=O)N(C2C(SCC(C(=O)N1C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)CC)NC(=O)C3=NC4=CC=CC=C4N=C3)C)C)SC)C)C)NC(=O)C5=NC6=CC=CC=C6N=C5 |

Synonyme |

quinomycin quinomycin B quinomycin C quinomycin D quinomycin E quinomycins |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,3-Trifluoro-2-[[(4-hydroxyanilino)-oxomethyl]amino]-2-phenylpropanoic acid ethyl ester](/img/structure/B1226675.png)

![Ethyl 15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.0^{2,6}.0^{7,11}]heptadeca-1(13),3,5,14,16-pentaene-5-carboxylate](/img/structure/B1226678.png)

![7,7-dimethyl-1-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide](/img/structure/B1226685.png)

![1'-(Phenylmethyl)-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1226686.png)

![1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol](/img/structure/B1226697.png)